molecular formula C8H15Cl2N5O B2427674 3-(2-aminoethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride CAS No. 2094918-71-3

3-(2-aminoethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

Cat. No.: B2427674
CAS No.: 2094918-71-3
M. Wt: 268.14
InChI Key: GFIRLYPRRZCIPQ-UHFFFAOYSA-N
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Description

“3-(2-aminoethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride” is a chemical compound with the CAS Number: 2094918-71-3 . It has a molecular weight of 268.15 . The compound is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of the compound was characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The compound is part of a series of novel triazolo [4,3- a ]pyrazine derivatives that were synthesized and evaluated for in vitro antibacterial activity .


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 268.15 .

Scientific Research Applications

Anticonvulsant Activity

  • Research has identified compounds related to 3-(2-aminoethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride as potential anticonvulsants. For instance, Kelley et al. (1995) synthesized and tested various 1,2,4-triazolo[4,3-a]pyrazines for anticonvulsant activity, finding several with potent effects against maximal electroshock-induced seizures in rats (Kelley et al., 1995).

Biochemical Synthesis and Derivatives

  • Studies by Schneller and May (1978) focused on synthesizing various derivatives of s-triazolo[4,3-a]pyrazines as model molecules for an isomer of formyein, providing a foundation for further research into this chemical class (Schneller & May, 1978).
  • Kulikovska et al. (2014) proposed an effective scheme for synthesizing 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, highlighting their potential as pharmacological agents with various activities (Kulikovska et al., 2014).

Antibacterial and Anticancer Potential

  • Mallisetty et al. (2022) synthesized 1,2,4-triazole linked to pyrazole derivatives with notable antibacterial and anticancer activities, demonstrating the versatility of this chemical framework in medicinal chemistry (Mallisetty et al., 2022).

Antimicrobial Activity

  • El-Agrody et al. (2001) synthesized novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives, testing some for antimicrobial activity. These compounds could be structurally related to this compound (El-Agrody et al., 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-(2-aminoethyl)-7-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O.2ClH/c1-12-4-5-13-6(2-3-9)10-11-7(13)8(12)14;;/h2-5,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIRLYPRRZCIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=NN=C2C1=O)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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